N-(phenylsulfonyl)-L-tryptophan

Peptide Synthesis Protecting Group Orthogonality Solid-Phase Chemistry

N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5), systematically named (2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, is a chiral sulfonamide derivative of the essential amino acid L-tryptophan. It is classified as an N-protected amino acid building block, valued in peptide chemistry and drug-discovery intermediates for introducing a tryptophan residue with a base-labile phenylsulfonyl protecting group that is orthogonal to carbamate-type protections.

Molecular Formula C17H16N2O4S
Molecular Weight 344.4g/mol
CAS No. 149586-34-5
Cat. No. B352183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(phenylsulfonyl)-L-tryptophan
CAS149586-34-5
Molecular FormulaC17H16N2O4S
Molecular Weight344.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1
InChIKeyVAHNPPHUNSPFKI-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5): Procurement-Relevant Chemical Identity and Baseline Characteristics


N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5), systematically named (2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, is a chiral sulfonamide derivative of the essential amino acid L-tryptophan. It is classified as an N-protected amino acid building block, valued in peptide chemistry and drug-discovery intermediates for introducing a tryptophan residue with a base-labile phenylsulfonyl protecting group that is orthogonal to carbamate-type protections. The compound is available from multiple specialty chemical suppliers in research-grade purities (typically ≥95%) and is characterized by its molecular weight of 344.38 g/mol and an XLogP3 of 1.9. [1]

Why Generic Substitution of N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5) Is Not Scientifically Valid in Research Procurement


Substituting N-(phenylsulfonyl)-L-tryptophan with a generic N-protected tryptophan analog (e.g., N-Boc-, N-Cbz-, or N-Fmoc-tryptophan) ignores critical differences in protecting-group lability and reaction compatibility. The phenylsulfonyl (benzenesulfonyl) group is uniquely stable to acidic conditions used to remove tert-butoxycarbonyl (Boc) groups, enabling orthogonal protecting-group strategies in peptide synthesis [1]. Conversely, the sulfonamide nitrogen is not readily deprotonated under the mildly basic conditions that cleave fluorenylmethyloxycarbonyl (Fmoc) groups, preventing premature deprotection during Fmoc-strategy solid-phase peptide synthesis [2]. This orthogonal stability profile dictates that N-(phenylsulfonyl)-L-tryptophan cannot be replaced by carbamate-protected tryptophan derivatives without altering the synthetic route, yields, or purity of the target peptide.

Quantitative Differential Evidence Guide for N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5) Against Closest Analogs


Orthogonal Acid Stability of the Phenylsulfonyl Group Outperforms N-Boc Protection in Trifluoroacetic Acid Cleavage

The phenylsulfonyl protecting group on the tryptophan α-nitrogen is completely stable to the acidic conditions (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) routinely used to cleave N-Boc groups and release peptides from Merrifield resin. Under identical conditions, the Boc group is quantitatively removed within 30 minutes. This enables a Boc/Benzenesulfonyl orthogonal protection scheme where N-Boc groups are removed in the presence of the intact N-benzenesulfonyl-tryptophan residue, a strategy impossible with N-Boc-tryptophan alone. [1] [2]

Peptide Synthesis Protecting Group Orthogonality Solid-Phase Chemistry

Benzenesulfonamide Stability Under Basic Conditions Prevents Premature Deprotection Compared to Fmoc Chemistry

During Fmoc-based solid-phase peptide synthesis (SPPS), the standard repetitive piperidine (20% in DMF) deprotection cycle quantitatively removes the Fmoc group within minutes. In contrast, the N-benzenesulfonamide of N-(phenylsulfonyl)-L-tryptophan is completely inert to these nucleophilic basic conditions. This prevents unwanted deprotection and chain branching, which can occur prematurely if an N-Fmoc-tryptophan building block is unintentionally deprotected at the wrong stage. [1]

Fmoc-SPPS Base Lability Amino Acid Building Block

Sulfonamide Indole NH Acidity Regulates Tryptophan Side-Chain Reactivity Relative to N-Acyl Analogs

The electron-withdrawing benzenesulfonamide group on the α-nitrogen increases the acidity of the indole NH (pKa ~16.2 for N-acetyl-L-tryptophan vs. an estimated pKa ~14.5 for N-phenylsulfonyl-L-tryptophan). This increased acidity permits selective N(1)-alkylation or acylation of the indole under mildly basic conditions (K₂CO₃, DMF, 0°C) where the unmodified indole of N-Boc-tryptophan remains unreactive. This differential reactivity is exploited in the synthesis of N(1)-substituted tryptophan derivatives. [1] [2]

Indole Chemistry Sulfonamide Protecting Group Strategy

Confirmed Chiral Integrity and Research-Grade Purity Profile Essential for Stereoselective Syntheses

Commercial N-(phenylsulfonyl)-L-tryptophan is specified with a minimum chemical purity of 95% (HPLC) and is the single (S)-enantiomer, as it is derived from L-tryptophan. In contrast, generic or bulk-grade N-Boc-L-tryptophan is frequently offered at lower purities (≥90%) and may contain trace D-enantiomer from racemization during synthesis. The specific rotation of N-(phenylsulfonyl)-L-tryptophan [α]²⁰D is approximately -45° (c=1, MeOH), providing a verifiable identity and chiral purity parameter not universally available for less rigorously characterized N-acyl tryptophan derivatives.

Chiral Purity Enantiomeric Excess Analytical Specification

Optimal Research and Industrial Application Scenarios for N-(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5)


Orthogonal Solid-Phase Synthesis of Peptides Containing Chemically Sensitive Tryptophan Residues

When a peptide sequence contains a tryptophan residue susceptible to oxidative degradation or electrophilic side reactions during acidic or basic deprotection steps, N-(phenylsulfonyl)-L-tryptophan is incorporated as a 'safety-catch' building block. Its phenylsulfonyl group remains intact during Boc/TFA cleavage cycles or Fmoc/piperidine cycles, protecting the indole ring throughout the synthesis. The sulfonamide is then cleaved under specific, orthogonal conditions (e.g., reductive cleavage with Mg/MeOH or strong acid at elevated temperature) only after the full peptide chain has been assembled and cleaved from the resin. [1]

Selective Functionalization of the Tryptophan Indole Nitrogen in Drug-Discovery Libraries

Medicinal chemists employ N-(phenylsulfonyl)-L-tryptophan to exploit the enhanced acidity of the indole NH (lowered pKa) for selective N(1)-alkylation or acylation under mild conditions. The resulting N(1)-substituted tryptophan derivatives serve as privileged scaffolds in kinase inhibitor and GPCR modulator programs, where specific indole substitution patterns are required for target engagement. [1] [2]

Chiral Chromatography Method Development and Enantiomeric Purity Analysis

Owing to its well-defined specific rotation and chiral identity, N-(phenylsulfonyl)-L-tryptophan is utilized as a reference standard or chiral selector in HPLC and SFC methods for the enantiomeric purity determination of tryptophan-containing pharmaceuticals. Its distinct retention time and optical properties enable calibration curves for quantification of trace D-enantiomers in active pharmaceutical ingredients. [1]

Synthesis of Conformationally Constrained Peptide Mimetics via Sulfonamide Tethering

The benzenesulfonamide group can serve as a rigid tether for subsequent cyclization reactions. After incorporation into a linear peptide precursor, the sulfonamide nitrogen's uniquely low nucleophilicity directs intramolecular cyclization to occur at the C-terminus or side chain, forming cyclic sulfonamides that function as protease-resistant turn mimetics. [1]

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